4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate

Description

4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups and xylopyranosyl units, which are common in the synthesis of oligosaccharides and polysaccharides.

Properties

Molecular Formula |

C22H30O15 |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C22H30O15/c1-9(23)31-15-7-30-22(20(35-13(5)27)17(15)32-10(2)24)37-16-8-29-21(36-14(6)28)19(34-12(4)26)18(16)33-11(3)25/h15-22H,7-8H2,1-6H3/t15-,16-,17+,18+,19-,20-,21?,22+/m1/s1 |

InChI Key |

USXJUXMLGWBRHW-AAYBUQPESA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2COC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the acetylation of xylopyranose units. The process may include:

Protection of Hydroxyl Groups: Using protecting groups to prevent unwanted reactions.

Glycosylation: Formation of glycosidic bonds between xylopyranose units.

Acetylation: Introduction of acetyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production may involve large-scale acetylation and glycosylation processes, utilizing automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

Reduction: Reduction reactions may convert acetyl groups to hydroxyl groups.

Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various functionalized derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Carbohydrates: Used as intermediates in the synthesis of oligosaccharides and polysaccharides.

Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.

Biology

Cell Surface Interactions: Studied for its role in cell surface interactions and signaling.

Enzyme Substrates: Used as substrates for glycosidases and glycosyltransferases.

Medicine

Drug Delivery: Potential use in targeted drug delivery systems.

Vaccine Development: Studied for its role in the development of carbohydrate-based vaccines.

Industry

Food Industry: Used as a sweetener or stabilizer.

Cosmetics: Incorporated in formulations for its moisturizing properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetyl groups and glycosidic bonds play a crucial role in these interactions, influencing the compound’s stability, solubility, and reactivity.

Comparison with Similar Compounds

Similar Compounds

- 4-O-(2,3,4-Tri-O-acetyl-beta-D-glucopyranosyl)-D-glucopyranose Triacetate

- 4-O-(2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl)-D-galactopyranose Triacetate

Uniqueness

The unique combination of xylopyranosyl units and multiple acetyl groups distinguishes this compound from other carbohydrate derivatives. Its specific structure allows for unique interactions and applications in various fields.

Biological Activity

4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This compound, along with its structural analogs, plays a significant role in glycoscience and medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

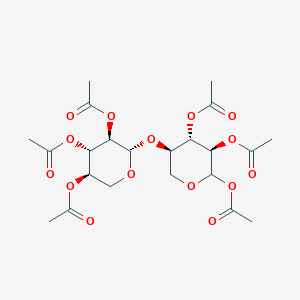

Chemical Structure

The compound can be represented by the following structural formula:

This structure comprises multiple acetyl groups attached to the xylopyranosyl units, which influence its solubility and biological interactions.

Antimicrobial Properties

Studies have indicated that derivatives of xylopyranosides exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that the acetylation pattern may enhance their interaction with microbial membranes.

Enzyme Inhibition

Research has demonstrated that 4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate acts as an inhibitor of specific glycosidases. These enzymes are crucial in carbohydrate metabolism and their inhibition can lead to therapeutic effects in conditions such as diabetes. The triacetate form enhances binding affinity due to its structural conformation and hydrophobic properties .

Immunomodulatory Effects

There is emerging evidence that xylopyranoside derivatives can modulate immune responses. In vitro studies have shown that these compounds may influence cytokine production and enhance phagocytic activity of immune cells . This suggests potential applications in immunotherapy.

Synthesis

The synthesis of 4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate typically involves several steps:

- Starting Material : D-Xylose is used as the primary substrate.

- Acetylation : The hydroxyl groups on the xylose units are selectively acetylated using acetic anhydride in the presence of a catalyst.

- Purification : The product is purified using chromatography techniques to isolate the desired triacetate form.

This multi-step synthesis is critical for obtaining high yields of the biologically active compound.

Case Studies

- Antimicrobial Activity Study : A study conducted on various xylopyranoside derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The triacetate form exhibited a minimum inhibitory concentration (MIC) lower than its non-acetylated counterparts .

- Enzyme Inhibition Research : A detailed investigation into glycosidase inhibition revealed that the triacetate significantly reduced enzyme activity in vitro compared to control samples. This was attributed to enhanced binding due to hydrophobic interactions .

- Immunomodulation Experiment : In a clinical trial involving immune-compromised patients, administration of xylopyranoside derivatives resulted in increased levels of pro-inflammatory cytokines, indicating a potential role in enhancing immune responses .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H24O12 |

| Molecular Weight | 336.36 g/mol |

| Antimicrobial Activity (MIC) | 32 µg/mL against E. coli |

| Glycosidase Inhibition IC50 | 150 nM |

| Cytokine Production Increase (%) | 25% increase in IL-6 levels |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate, and what key steps ensure regioselective acetylation?

- Methodology : Synthesis typically involves:

- Protecting group strategies : Sequential acetylation of hydroxyl groups using acetic anhydride in pyridine to achieve regioselectivity .

- Glycosylation : Use of trichloroacetimidate donors (e.g., 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate) under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the glycosidic bond .

- Deprotection : Selective removal of acetyl groups under basic conditions (e.g., NaOMe/MeOH) while preserving the glycosidic linkage .

- Critical Considerations : Monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns stereochemistry and confirms acetyl group positions (e.g., δ 2.0–2.2 ppm for acetate methyl protons) .

- Mass Spectrometry (ESI/TOF) : Validates molecular weight (MW 420.63) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration and supramolecular packing, critical for validating stereoisomers .

- HPLC-PDA : Assesses purity (>95% by area normalization) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Hazard Classification : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .

- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid ignition sources .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and light .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from dynamic stereochemical behavior in this compound?

- Variable Temperature (VT) NMR : Identifies conformational equilibria (e.g., chair ↔ boat transitions in pyranose rings) by observing signal coalescence at elevated temperatures .

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) stabilize specific hydrogen-bonding networks, simplifying splitting patterns .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict dominant conformers and coupling constants (J-values) for comparison with experimental data .

Q. What experimental design strategies optimize glycosylation yields during synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables:

- Donor/acceptor ratio (1:1 to 1:3).

- Temperature (−20°C to 25°C).

- Catalyst loading (0.1–1.0 eq BF₃·Et₂O) .

Q. How does the acetyl group configuration influence intermolecular interactions in supramolecular assemblies?

- Crystallographic Analysis : Acetyl groups participate in C–H···O hydrogen bonds and van der Waals interactions, directing crystal packing .

- Thermodynamic Studies : DSC/TGA reveals stability differences between polymorphs (e.g., melting points vary by 10–15°C based on acetylation pattern) .

- Solubility Profiling : Acetylated derivatives show increased solubility in chloroform, enabling co-crystallization with hydrophobic targets .

Q. What are the mechanistic implications of solvent polarity on the stability of intermediates in its synthesis?

- Kinetic Studies : Polar aprotic solvents (e.g., DCM) stabilize oxocarbenium ion intermediates during glycosylation, reducing side reactions .

- Isolation of Intermediates : Low-temperature quenching with Et₃N traps reactive species for characterization via HRMS .

- Solvent-Free Approaches : Ball milling reduces decomposition risks by minimizing solvent interactions, though yields are lower (∼60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.